Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress responses .
Mode of Action
The compound interacts with its targets through favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activity, influencing the cellular processes they regulate .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
The synthesis of Ethyl 2-methyl-5-propyl-7-(pyridin-3-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reactant in various organic synthesis reactions, including the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-methyl-5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- 5-Methyl triazolo pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
ethyl 2-methyl-5-propyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-7-13-14(16(23)24-5-2)15(12-8-6-9-18-10-12)22-17(20-13)19-11(3)21-22/h6,8-10,15H,4-5,7H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPFUFUUCZPYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CN=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331514 | |
Record name | ethyl 2-methyl-5-propyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727406-27-1 | |
Record name | ethyl 2-methyl-5-propyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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